molecular formula C12H14KNO3 B3381554 Potassium 4-(morpholin-4-ylmethyl)benzoate CAS No. 251295-67-7

Potassium 4-(morpholin-4-ylmethyl)benzoate

Cat. No.: B3381554
CAS No.: 251295-67-7
M. Wt: 259.34 g/mol
InChI Key: FQUVKQZTGHRNBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C12H14KNO3 and a molecular weight of 259.34 g/mol . It is a potassium salt of 4-(morpholin-4-ylmethyl)benzoic acid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(morpholin-4-ylmethyl)benzoate typically involves the reaction of 4-(morpholin-4-ylmethyl)benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Morpholine derivatives.

    Substitution: Substituted benzoates.

Scientific Research Applications

Potassium 4-(morpholin-4-ylmethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 4-(morpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring and benzoate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(morpholin-4-ylmethyl)benzoate
  • Lithium 4-(morpholin-4-ylmethyl)benzoate
  • Ammonium 4-(morpholin-4-ylmethyl)benzoate

Uniqueness

Potassium 4-(morpholin-4-ylmethyl)benzoate is unique due to its potassium ion, which imparts specific solubility and reactivity characteristics. Compared to its sodium, lithium, and ammonium counterparts, the potassium salt often exhibits different physicochemical properties, making it suitable for distinct applications .

Properties

IUPAC Name

potassium;4-(morpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.K/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVKQZTGHRNBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(morpholin-4-ylmethyl)benzoate
Reactant of Route 2
Potassium 4-(morpholin-4-ylmethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Potassium 4-(morpholin-4-ylmethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Potassium 4-(morpholin-4-ylmethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Potassium 4-(morpholin-4-ylmethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Potassium 4-(morpholin-4-ylmethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.